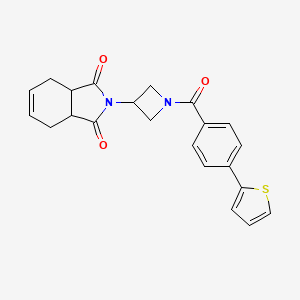

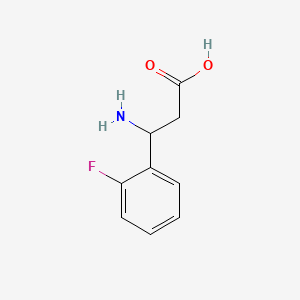

![molecular formula C16H15FN2O2S B2496915 1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2097930-18-0](/img/structure/B2496915.png)

1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of benzothiazoles, including those with fluorophenyl groups, often involves the Jacobsen cyclization of precursor thiobenzanilides. Modifications to this process have allowed for the creation of mono- and difluorinated benzothiazoles with potent cytotoxic properties in vitro, particularly against certain human breast cell lines, demonstrating the complex synthetic routes and chemical versatility of benzothiazole derivatives (Hutchinson et al., 2001).

Molecular Structure Analysis The molecular structures of benzothiazoles, including derivatives such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, have been elucidated using X-ray crystal structure analyses. These structures often feature intramolecular hydrogen bonding and are stabilized by various interactions, highlighting the significance of fluorine substituents in determining the molecular conformation and interaction patterns of such compounds (Banu et al., 2014).

Chemical Reactions and Properties Benzothiazoles and related compounds exhibit a wide range of chemical reactivities, including the ability to undergo cycloaddition reactions, form complex with metals, and participate in various organic transformations. These reactions underscore the chemical flexibility and potential utility of benzothiazole derivatives in synthesizing novel compounds with unique properties (Kaur et al., 2013).

Physical Properties Analysis The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystal structures, can significantly influence their application and effectiveness in various fields. Detailed structural analyses provide insights into the molecular arrangements and interactions critical for understanding the material properties of these compounds (Abdelhamid et al., 2006).

Chemical Properties Analysis Benzothiazoles are known for their diverse chemical properties, including their role as intermediates in organic synthesis, their photophysical properties, and their biological activities. The functionalization of the benzothiazole core has been explored for developing new materials and pharmaceuticals, demonstrating the compound's versatility and potential for various applications (Deshmukh & Sekar, 2015).

Wissenschaftliche Forschungsanwendungen

Preclinical Evaluation and Mechanism of Action

Antitumor Properties and Metabolic Activation : Novel 2-(4-aminophenyl)benzothiazoles, which share a similar core structure with the compound , have demonstrated highly selective and potent antitumor properties both in vitro and in vivo. Their mechanism of action involves induction and biotransformation by cytochrome P450 1A1 into active metabolites, with metabolic inactivation mitigated by strategic fluorine substitution. Amino acid conjugation techniques have been employed to improve drug solubility and bioavailability, showing significant efficacy in preclinical models of breast and ovarian cancer (Bradshaw et al., 2002).

Synthetic Routes and Biological Properties

Development of Fluorinated Benzothiazoles : Research into fluorinated 2-(4-aminophenyl)benzothiazoles has produced compounds with potent cytotoxic activity against certain human cancer cell lines, with the process of fluorination and the synthesis of mono- and difluorinated variants enhancing their biological efficacy (Hutchinson et al., 2001).

Novel Applications and Derivatives

Cannabinoid Receptor Agonist Development : The compound LEI-101, closely related structurally, acts as a novel, peripherally restricted cannabinoid CB2 receptor agonist. This application highlights the compound's versatility beyond anticancer activity, with potential implications in mitigating cisplatin-induced nephrotoxicity (Mukhopadhyay et al., 2016).

Pharmaceutical Development

Prodrug Strategies for Enhanced Delivery : Efforts to improve the clinical applicability of benzothiazole derivatives through the synthesis of water-soluble prodrugs have been successful, facilitating parenteral administration and advancing one such derivative, NSC 710305, to phase 1 clinical evaluation (Hutchinson et al., 2002).

Eigenschaften

IUPAC Name |

3-cyclopropyl-1-[(4-fluorophenyl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c17-13-7-5-12(6-8-13)11-18-15-3-1-2-4-16(15)19(14-9-10-14)22(18,20)21/h1-8,14H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJWIDDOXRRCSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

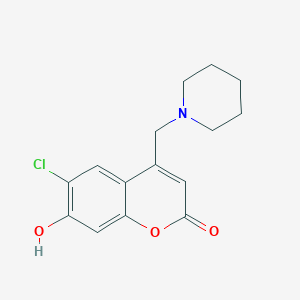

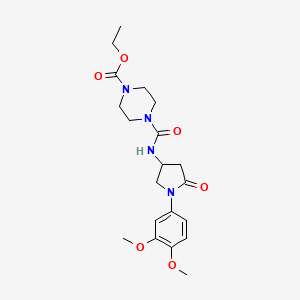

![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)

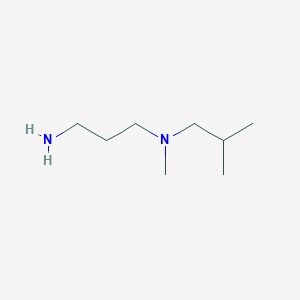

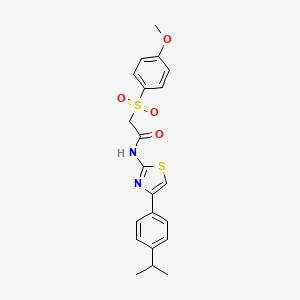

![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)

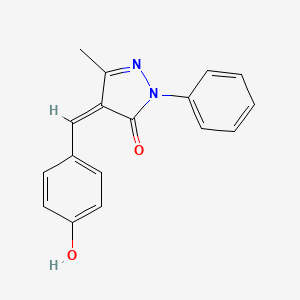

![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)

![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)

![(3-Fluoropyridin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496843.png)

![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)

![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)